2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one
Description
The compound 2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one features a butanone core linked to a phenyl group and a piperidine ring substituted with a 1,3,4-thiadiazol-2-yloxy moiety. The thiadiazole group, known for its electron-withdrawing properties and hydrogen-bonding capacity, may enhance interactions with biological targets, while the phenyl and piperidine groups contribute to solubility and bioavailability .
Properties
IUPAC Name |
2-phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-2-15(13-6-4-3-5-7-13)16(21)20-10-8-14(9-11-20)22-17-19-18-12-23-17/h3-7,12,14-15H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKAMGQZOODCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide under basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives.
Coupling with the Phenyl Group: The phenyl group can be attached via Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its optical properties and potential use in fluorescence imaging.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets:
Molecular Targets: It can inhibit enzymes such as Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1), which is involved in oncogenic cell-signaling pathways.
Pathways Involved: The inhibition of SHP1 can disrupt cell signaling pathways that promote cancer cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues from
Compounds 2r–2u (Table 1) share the 4-(4’-substituted-piperidin-1-yl)-1-(aryl)butan-1-one scaffold but differ in substituents on the piperidine and aryl groups. Key comparisons include:
| Compound | Piperidine Substituent | Aryl Substituent | Yield (%) | Melting Point (°C) | Molecular Weight (M+H+) |
|---|---|---|---|---|---|
| 2r | Hydroxydiphenylmethyl | 4-Methylphenyl | 13 | 191 | 428.32 |
| 2s | Hydroxydiphenylmethyl | 4-Ethylphenyl | 20 | 204 | 442.32 |
| 2t | Hydroxydiphenylmethyl | 4-n-Propylphenyl | 10 | 182 | 456.24 |
| 2u | Hydroxydiphenylmethyl | 4-iso-Propylphenyl | 32 | 189 | 456.38 |
| Target Compound | 1,3,4-Thiadiazol-2-yloxy | Phenyl | N/A | N/A | ~403.45 (estimated) |
Key Findings :
- Substituent Impact on Yield : Bulky aryl groups (e.g., iso-propyl in 2u ) correlate with higher yields (32%) compared to smaller substituents (e.g., methyl in 2r : 13%) .
- Melting Points : Compounds with ethyl (2s ) or iso-propyl (2u ) aryl groups exhibit higher melting points (204°C, 189°C), suggesting enhanced crystallinity due to steric effects .
- Molecular Weight: The target compound’s thiadiazole substituent reduces molecular weight (~403 vs.
Heterocyclic Analogues from
The fungicidal compound 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one shares structural similarities with the target compound but replaces the thiadiazole with a thiazole ring. Differences include:
- Thiadiazole vs.
- Biological Activity : Thiazole-containing derivatives in demonstrate fungicidal efficacy, implying that the target compound’s thiadiazole group may confer distinct activity profiles due to enhanced polarity or hydrogen-bonding capacity .
Ketone-Based Analogues from
1-(Thiophen-2-yl)butan-1-one features a thiophene group instead of phenyl or heterocyclic substituents. Unlike the target compound, its lack of a piperidine-thiadiazole system results in reduced structural complexity and likely lower bioactivity in eukaryotic systems .
Biological Activity
2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H16N3O3S
- Molecular Weight : 337.37 g/mol
The structural composition suggests that it contains a phenyl group, a piperidine ring, and a thiadiazole moiety, which are known to contribute to various biological activities.
Target Enzymes
Research indicates that compounds similar to this compound act as selective inhibitors of glutaminase 1 (GLS1). GLS1 is crucial for glutaminolysis, a metabolic pathway where glutamine is converted into glutamate. This inhibition can disrupt cellular energy production and signal transduction pathways that rely on these metabolites.
Biochemical Pathways Affected
The inhibition of GLS1 leads to decreased levels of glutamate, which can significantly impact various cellular processes:
- Energy Production : Altered metabolism may reduce ATP generation.
- Signal Transduction : Disruption in glutamate signaling can affect neuronal communication and other signaling pathways.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to this compound have shown promising cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| HCT116 (Colon) | 3.29 | |
| H460 (Lung) | 10.0 | |
| MCF-7 (Breast) | 0.28 | |
| PC3 (Prostate) | 10 |
These findings suggest that the compound may possess significant anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction.
Selectivity for Cancer Cells
In studies assessing the selectivity of thiadiazole derivatives, it was observed that these compounds exhibited preferential cytotoxicity towards cancer cells compared to normal cell lines. This selectivity is crucial for minimizing side effects in therapeutic applications .
Study on Thiadiazole Derivatives
A comprehensive review highlighted various thiadiazole derivatives' cytotoxic properties against multiple cancer types. The study reported that certain modifications in the structure greatly enhanced their activity against specific cancer cell lines . For example:
- Compound with Fluorine Substituent : Showed enhanced activity against lung cancer cells.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial data suggest moderate bioavailability and favorable metabolic profiles. However, further studies are required to assess long-term toxicity and therapeutic windows .
Q & A
Basic: What are the established synthetic routes for synthesizing 2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-thiadiazole core. Key steps include:
- Acylation : Reacting 4-hydroxypiperidine with a thiadiazole derivative (e.g., 1,3,4-thiadiazol-2-ol) under Mitsunobu conditions to form the thiadiazole-piperidine ether intermediate .
- Ketone Formation : Coupling the intermediate with a phenylbutanone moiety via nucleophilic acyl substitution or Friedel-Crafts acylation, depending on substituent compatibility .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with yields optimized by controlling solvent polarity and temperature gradients .
Advanced: How can reaction conditions be systematically optimized to enhance yield and purity during synthesis?
Methodological Answer:
Optimization requires a Design of Experiments (DoE) approach:
- Temperature and Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C to balance reaction rate and side-product formation .
- Catalyst Selection : Evaluate Pd-based catalysts for cross-coupling steps or acid/base catalysts for cyclization, monitoring progress via TLC .
- pH Control : Adjust pH during thioether formation (e.g., using NaOH) to minimize hydrolysis of reactive intermediates .
Basic: Which analytical techniques are critical for characterizing intermediates and the final compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of thiadiazole-piperidine coupling and ketone formation .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold) and detects trace impurities .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping piperidine/thiadiazole signals .
- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in DMSO/EtOH mixtures .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., benzothiazole derivatives) to validate peak assignments .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
Methodological Answer:
- Kinase Inhibition : The thiadiazole moiety may interact with ATP-binding pockets in kinases (e.g., EGFR, VEGFR), as seen in benzothiazole derivatives .
- GPCR Modulation : The piperidine ring could target serotonin or dopamine receptors, similar to triazolo-pyridazine analogs .
- In Vitro Assays : Preliminary screening via enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization is recommended .
Advanced: What strategies are recommended for designing analogs with enhanced pharmacological properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute the phenyl group with fluorinated aromatics to improve metabolic stability .
- Side Chain Modulation : Introduce sulfonyl or amide groups to the butanone chain to enhance solubility and blood-brain barrier penetration .
- SAR Studies : Systematically vary substituents on the thiadiazole ring and evaluate potency via IC50 profiling in cancer cell lines .
Basic: How should stability studies be designed to assess the compound’s behavior under varying conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions .
- HPLC-MS Monitoring : Track degradation products and quantify half-life at 25°C and 40°C .
- Lyophilization Stability : Test freeze-dried formulations for hygroscopicity and recrystallization tendencies .
Advanced: What computational methods are validated for predicting ADMET properties?
Methodological Answer:
- Molecular Dynamics Simulations : Predict blood-brain barrier permeability using logP and polar surface area calculations .
- CYP450 Inhibition Models : Use Schrödinger’s QikProp or SwissADME to assess metabolic liabilities .
- Toxicity Profiling : Apply ProTox-II or Derek Nexus to predict hepatotoxicity and cardiotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
